Miotine

Content Navigation

CAS Number

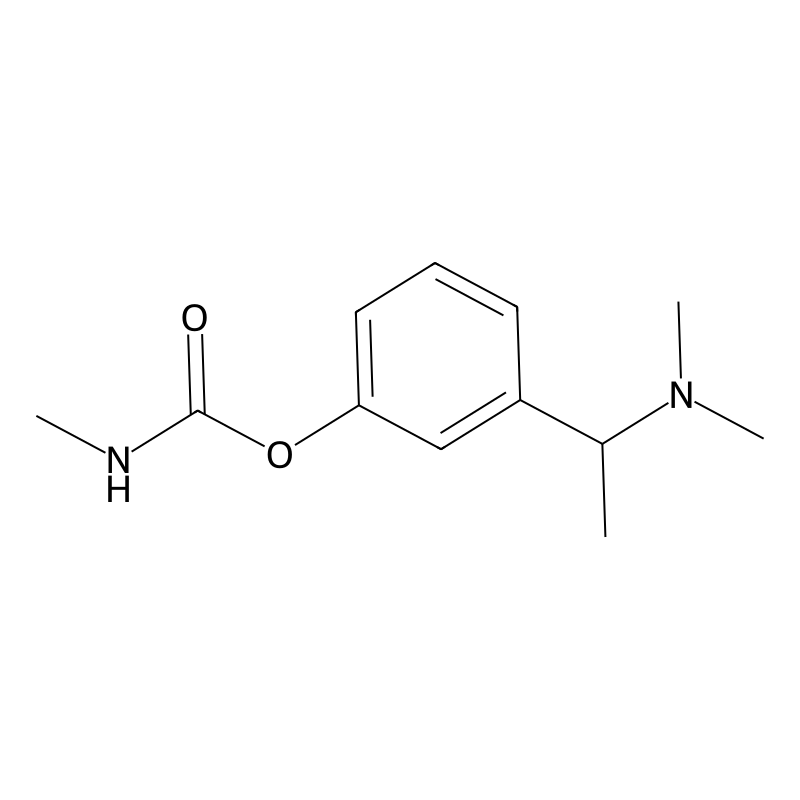

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Miotine (CAS: 4464-16-8) is a foundational synthetic anticholinesterase drug and a simplified monomethyl carbamate analog of the natural product physostigmine. Unlike quaternary ammonium compounds, Miotine exists as a tertiary amine that can form an uncharged free base, allowing it to readily cross the blood-brain barrier (BBB)[1]. In procurement and industrial laboratory settings, it is primarily utilized as a critical reference standard for central acetylcholinesterase (AChE) inhibition assays, a pharmacological probe for differentiating central versus peripheral cholinergic responses, and a structural precursor baseline in the development of next-generation, pseudo-irreversible CNS therapeutics such as rivastigmine[2].

Substituting Miotine with common synthetic AChE inhibitors like neostigmine or pyridostigmine fundamentally fails in central nervous system models because their permanent quaternary ammonium charges prevent BBB penetration [1]. Conversely, substituting Miotine with the natural product physostigmine introduces unnecessary structural complexity (a tricyclic ring system) and different pharmacokinetic liabilities, complicating structure-activity relationship (SAR) baselines. Furthermore, downstream derivatives like rivastigmine exhibit significantly slower decarbamylation kinetics, meaning they cannot substitute for Miotine when a fast-kinetic, reversible monomethyl carbamate baseline is required for assay calibration [2].

Blood-Brain Barrier Permeability via Charge State

Miotine's structure as a tertiary amine allows it to exist as an uncharged free base at physiological pH, enabling it to cross the blood-brain barrier. In contrast, neostigmine possesses a quaternary ammonium group, rendering it permanently charged and entirely impermeable to the BBB [1].

| Evidence Dimension | BBB Permeability / Charge State at pH 7.4 |

| Target Compound Data | Miotine (Uncharged free base fraction present, BBB permeable) |

| Comparator Or Baseline | Neostigmine (100% ionized quaternary ammonium, 0% BBB crossover) |

| Quantified Difference | Binary difference in CNS tissue penetrance |

| Conditions | Physiological pH (7.4) in vivo or in vitro BBB models |

Essential for selecting a pharmacological probe that must reach central cholinergic synapses rather than acting solely on peripheral neuromuscular junctions.

Baseline Acetylcholinesterase Inhibition Potency

Miotine demonstrates potent inhibition of human acetylcholinesterase with an IC50 of approximately 100 nM [1]. This places its potency in a comparable range to the natural product physostigmine (IC50 ~117 nM in human whole blood assays)[2], while lacking the complex tricyclic structure of the latter, making Miotine a cleaner synthetic baseline for evaluating new carbamate derivatives.

| Evidence Dimension | Human AChE Inhibition (IC50) |

| Target Compound Data | Miotine (~100 nM) |

| Comparator Or Baseline | Physostigmine (~117 nM baseline) |

| Quantified Difference | Comparable nanomolar potency with simplified synthetic structure |

| Conditions | In vitro colorimetric Ellman assay, human AChE |

Provides a reliable, highly potent, structurally simplified reference standard for calibrating high-throughput AChE inhibitor screening assays.

Carbamylation Kinetics and Scaffold Evolution

As a monomethyl carbamate, Miotine exhibits relatively fast hydrolysis and decarbamylation kinetics compared to its disubstituted derivatives. For example, rivastigmine (an ethyl-methyl carbamate derivative of Miotine) was specifically engineered to slow the decarbamylation rate, acting as a pseudo-irreversible inhibitor with a duration of action up to 10 hours [1]. Miotine's faster kinetic profile makes it the necessary baseline for measuring these engineered kinetic improvements.

| Evidence Dimension | Decarbamylation / Hydrolytic Stability |

| Target Compound Data | Miotine (Monomethyl carbamate, fast reversible kinetics) |

| Comparator Or Baseline | Rivastigmine (Ethyl-methyl carbamate, pseudo-irreversible, ~10h duration) |

| Quantified Difference | Significant extension of half-life and enzyme residence time in derivatives |

| Conditions | Enzyme kinetic modeling of carbamylated AChE complex |

Crucial for medicinal chemistry workflows where Miotine is used as the fast-kinetic structural baseline to evaluate the extended half-life of novel disubstituted carbamates.

Reference Standard for Central AChE Inhibitor Screening

Due to its nanomolar potency and BBB permeability, Miotine is an ideal positive control and reference standard in in vitro and in vivo assays designed to screen novel CNS therapeutics, where peripheral inhibitors like neostigmine are invalid controls[1].

Structural Scaffold for Pseudo-Irreversible Carbamate Development

Miotine serves as the foundational chemical precursor and comparative baseline in medicinal chemistry programs aiming to synthesize disubstituted carbamates (like rivastigmine analogs) with optimized decarbamylation kinetics and reduced toxicity [2].

Pharmacological Probe for Cholinergic Pathway Differentiation

In neuropharmacology, Miotine is utilized to selectively stimulate central cholinergic neurotransmission, allowing researchers to differentiate CNS-mediated responses from the peripheral-only effects generated by quaternary ammonium analogs [1].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types